[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol
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Overview
Description
[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol is a chemical compound with a unique structure that includes a cyclopentyl ring substituted with a dimethylamino group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol typically involves the reaction of cyclopentanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The final product is typically subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated compounds.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and activity. The methanol group can also contribute to the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- [(1S,3R)-3-(Dimethylamino)cyclohexyl]methanol
- [(1S,3R)-3-(Dimethylamino)cyclobutyl]methanol
- [(1S,3R)-3-(Dimethylamino)cyclopropyl]methanol
Uniqueness
[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol is unique due to its specific ring size and substitution pattern. The cyclopentyl ring provides a balance between rigidity and flexibility, which can influence the compound’s reactivity and interaction with other molecules. The presence of both the dimethylamino and methanol groups allows for a diverse range of chemical modifications and applications.
Properties
IUPAC Name |
[(1S,3R)-3-(dimethylamino)cyclopentyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9(2)8-4-3-7(5-8)6-10/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKNCBMAVOTJMZ-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CC[C@@H](C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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